1-(1-propyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

Catalog No.
S12696173
CAS No.
M.F
C12H22ClN3O
M. Wt
259.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-propyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-...

Product Name

1-(1-propyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

IUPAC Name

1-(oxolan-2-yl)-N-[(2-propylpyrazol-3-yl)methyl]methanamine;hydrochloride

Molecular Formula

C12H22ClN3O

Molecular Weight

259.77 g/mol

InChI

InChI=1S/C12H21N3O.ClH/c1-2-7-15-11(5-6-14-15)9-13-10-12-4-3-8-16-12;/h5-6,12-13H,2-4,7-10H2,1H3;1H

InChI Key

HKNGLAUREGBUJG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2CCCO2.Cl

1-(1-propyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is a complex organic compound characterized by its unique structural features, which include a pyrazole ring and a tetrahydrofuran moiety. The pyrazole ring, known for its diverse biological activities, is substituted at the 1-position with a propyl group and at the 5-position with a methanamine group linked to a tetrahydrofuran. This structure potentially allows for various interactions with biological targets, contributing to its pharmacological properties.

Typical of amines and heterocycles:

  • Oxidation: The methanamine moiety can be oxidized to form corresponding imines or other nitrogen-containing compounds.
  • Alkylation: The nitrogen atom in the pyrazole ring may participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Condensation Reactions: The presence of the methanamine group enables condensation with carbonyl compounds, leading to the formation of Schiff bases.

These reactions highlight the compound's versatility in synthetic chemistry and potential applications in drug development.

Research indicates that compounds containing pyrazole rings exhibit significant biological activities, including anti-inflammatory, analgesic, and antitumor properties. Specifically, derivatives of pyrazole have been shown to inhibit leukotriene production, which is crucial in inflammatory responses . The unique combination of the pyrazole and tetrahydrofuran structures in this compound may enhance its efficacy against various biological targets.

The synthesis of 1-(1-propyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine can be achieved through several methods:

  • Multi-step Synthesis:
    • Start with commercially available pyrazole precursors.
    • Introduce the propyl group via alkylation reactions.
    • Synthesize tetrahydrofuran derivatives through cyclization of suitable precursors.
    • Finally, couple the pyrazole derivative with the tetrahydrofuran moiety using standard amine coupling techniques.
  • One-pot Reactions:
    • Employing one-pot synthesis strategies involving multi-component reactions can streamline the process, reducing time and improving yields.

These methods demonstrate the compound's accessibility for research and pharmaceutical applications.

1-(1-propyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anti-inflammatory or analgesic drugs.
  • Chemical Biology: As a probe for studying biological pathways involving pyrazole derivatives.
  • Material Science: In the synthesis of novel materials due to its unique structural properties.

Interaction studies involving 1-(1-propyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine focus on its binding affinity to various biological receptors. Preliminary studies suggest that it may interact with enzymes involved in inflammatory pathways, as well as receptors related to pain perception. These interactions could be explored further using techniques such as molecular docking and bioassays to elucidate its mechanism of action.

Several compounds share structural similarities with 1-(1-propyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(3-methyl-1H-pyrazol-5-yl)ethanamineContains a methyl group on the pyrazoleSimpler structure; less sterically hindered
3-(1-propylpyrazol-5-yl)phenolPhenolic substitution instead of tetrahydrofuranPotentially different biological activity due to phenolic functionality
N-(tetrahydrofuran-2-ylmethyl)-3-methylpyrazoleSimilar tetrahydrofuran linkageLacks propyl substitution on the pyrazole

These comparisons highlight the uniqueness of 1-(1-propyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine in terms of its complex structure and potential pharmacological applications. Its dual functionality from both the pyrazole and tetrahydrofuran components sets it apart from simpler derivatives.

Molecular Architecture and Component Analysis

1-(1-Propyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine consists of two primary subunits: a 1-propyl-1H-pyrazol-5-yl group and a tetrahydrofuran-2-ylmethyl-methanamine side chain. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is substituted at the 1-position with a propyl chain and at the 5-position with a methanamine group. The methanamine nitrogen is further bonded to a tetrahydrofuran-2-ylmethyl group, introducing oxygen-containing heterocyclic complexity.

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
IUPAC Name1-(1-propyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine
Molecular FormulaC₁₂H₂₂N₃O
Molecular Weight230.33 g/mol (base compound)
CAS Number (Hydrochloride Salt)1856067-97-4
SMILES NotationCCCN1N=CC=C1CNCC2OCCC2

The IUPAC name reflects the compound’s substituent hierarchy:

  • Pyrazole core: Numbered to prioritize the propyl group at position 1.
  • Methanamine bridge: Connects the pyrazole’s 5-position to the tetrahydrofuran-methyl group.
  • Tetrahydrofuran moiety: A five-membered oxygen-containing ring attached via a methylene group.

Spectroscopic and Crystallographic Insights

While crystallographic data for this specific compound remain unreported, analogous pyrazole-tetrahydrofuran hybrids exhibit planar pyrazole rings with bond lengths consistent with aromatic delocalization (C–N ≈ 1.33 Å). Nuclear magnetic resonance (NMR) spectroscopy would likely reveal distinct signals for the propyl chain’s methyl protons (δ ≈ 0.9–1.6 ppm), tetrahydrofuran’s oxymethylene group (δ ≈ 3.4–4.0 ppm), and pyrazole ring protons (δ ≈ 6.5–7.5 ppm).

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

259.1451400 g/mol

Monoisotopic Mass

259.1451400 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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